molecular formula C10H7NO5 B15203664 Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate

Cat. No.: B15203664
M. Wt: 221.17 g/mol
InChI Key: NHZXTKWCFWVPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is a heterocyclic compound featuring a benzoxazine core fused with a six-membered ring containing two oxygen atoms and one nitrogen atom. The structure includes a methyl ester group at position 7 and two ketone groups at positions 2 and 2.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 2,4-dioxo-1H-3,1-benzoxazine-7-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-8(12)5-2-3-6-7(4-5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14)

InChI Key

NHZXTKWCFWVPJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl carbonate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylate Group

The methyl ester moiety undergoes nucleophilic substitution reactions under basic or acidic conditions:

Reaction Type Reagents/Conditions Products Yield Reference
HydrolysisNaOH (aqueous), reflux1,4-Dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylic acid85–90%
AminolysisPrimary amines (e.g., NH₃ in EtOH)Amide derivatives (e.g., -CONH₂)70–78%
TransesterificationAlcohols (e.g., ethanol) with H₂SO₄Ethyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate65%

These reactions are critical for modifying the carboxylate group to enhance solubility or biological activity .

Cyclization and Condensation Reactions

The oxazine ring participates in cyclization reactions to form fused heterocycles:

Vilsmeier–Haack Reaction

Treatment with Vilsmeier–Haack reagent (POCl₃/DMF) introduces electrophilic chlorine at position 3, enabling subsequent nucleophilic aromatic substitution (SₙAr) with indoles:

text
Reaction Pathway: 3-Chloro intermediate → SₙAr with indoles → 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones
Indole Derivative Product Yield Conditions
IndoleCephalandole A (natural product)82%Microwave, 100°C, 15 min
5-Methoxyindole5-Methoxy-substituted benzoxazine88%Microwave, 100°C, 15 min
2-Methylindole2-Methyl-substituted benzoxazine72%Microwave, 100°C, 15 min

This method is notable for being metal-free and producing high-purity products .

Cyclocondensation with Diamines

Reaction with ethylenediamine under reflux forms quinazoline-2,4-dione derivatives via ring expansion .

Ring-Opening Reactions

The oxazine ring undergoes cleavage under strong acidic or basic conditions:

Conditions Reagents Products Application
HCl (concentrated)Hydrolysis2-Aminophenol and oxalic acid derivativesSynthesis of bioactive monomers
NaOEt (ethanol)Alkaline cleavageMethyl 2-amino-5-carboxybenzoateIntermediate for polymer synthesis

These reactions are reversible and highly dependent on pH .

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at electron-rich positions (C-5 and C-8):

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄C-55-Nitrobenzoxazine derivative
SulfonationSO₃/H₂SO₄C-88-Sulfobenzoxazine derivative

The carboxylate group directs electrophiles to the meta and para positions .

Oxidation

The dioxo system is resistant to further oxidation, but the benzene ring can be oxidized with KMnO₄ to yield quinone derivatives.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a dihydrobenzoxazine, altering its electronic properties.

Scientific Research Applications

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine family. It has a molecular weight of approximately 221.17 g/mol and a molecular formula of C10H7NO5C_{10}H_7NO_5 . This compound features a benzoxazine ring structure, characterized by a fused benzene and oxazine ring, which contributes to its unique chemical properties and biological activities.

Applications

This compound has several applications across different fields. These applications highlight its versatility and importance in various industries.

Scientific Research Applications

  • Pharmacological Research The biological efficacy of this compound makes it a subject of interest in pharmacological research.
  • Interaction Studies Interaction studies involving this compound focus on its interactions with biological molecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic targets. Research indicates that this compound may interact with specific enzymes or receptors, influencing cellular pathways and contributing to its observed biological effects.

Mechanism of Action

The mechanism of action of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Key Properties Reference
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate Benzoxazine 7-COOCH₃, 2,4-diketone C₁₀H₉NO₅ Not provided
Ethyl 4-benzyl-6-methyl-2H-1,4-benzoxazine-2-carboxylate (7d) Benzoxazine 4-benzyl, 6-CH₃, 2-COOEt C₁₈H₁₈NO₃Br Mp 98–100°C; IR 1741 cm⁻¹
Methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate Benzodioxine 3-COOCH₃ C₁₀H₁₀O₄ CAS 3663-79-4
Nisoldipine Dihydropyridine 3,5-(COOCH₃/COOiBu), 4-(2-NO₂Ph) C₂₀H₂₄N₂O₆ Pharmacopeial standard (98–102%)

Q & A

Q. What are the established synthetic routes for Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization of substituted benzoxazine precursors followed by esterification. Key steps include:

  • Cyclocondensation : Reacting 7-carboxy-substituted benzoxazine intermediates with methylating agents under anhydrous conditions.
  • Esterification : Using methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl ester group.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
StepReagents/ConditionsYield (%)Purity (%)Reference
1Cyclocondensation (ZnCl₂, DMF, 70°C)65–7590
2Esterification (MeOH, H₂SO₄, reflux)80–8595

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the benzoxazine core and ester group. Key signals include:
    • δ 3.8–4.2 ppm (singlet) : Methyl ester (-OCH₃).
    • δ 6.8–7.5 ppm (multiplet) : Aromatic protons.
  • IR : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1670 cm⁻¹ (dioxo groups).
  • HRMS : Molecular ion [M+H]⁺ at m/z consistent with C₁₁H₉NO₅ (calc. 235.05).

Q. Purity Assessment :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time compared to standards .

Advanced Research Questions

Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Core Modifications : Introduce substituents at positions 2 and 4 to alter electron density and steric effects.
  • Bioisosteric Replacement : Replace the ester group with amides or sulfonamides to enhance bioavailability.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like cyclooxygenase-2 (COX-2).

Q. Case Study :

  • Derivative (7-Nitro analog): 20% higher COX-2 inhibition than parent compound (IC₅₀ = 1.2 μM vs. 1.5 μM) .

Q. How do stability studies under varying pH and temperature conditions inform storage and handling protocols?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH < 3 (acidic hydrolysis of ester group) and pH > 10 (ring-opening of benzoxazine).
  • Thermal Stability : Stable at 25°C for 6 months; degradation observed >60°C (5% loss/month).
ConditionDegradation PathwayHalf-LifeStorage RecommendationReference
pH 2.0Ester hydrolysis2 hoursAvoid acidic buffers
pH 9.0Ring-opening24 hoursStore in neutral pH

Q. What contradictions exist in reported biological activities of benzoxazine derivatives, and how can experimental variables be controlled?

Methodological Answer:

  • Contradiction : Some studies report anti-inflammatory activity, while others note cytotoxicity at similar concentrations.
  • Resolution :
    • Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
    • Control Solvents : Avoid DMSO >0.1% to prevent false-positive cytotoxicity .

Q. What computational methods predict the reactivity and binding interactions of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO-LUMO gap = 4.1 eV, indicating moderate reactivity).
  • Molecular Dynamics (MD) : Simulate binding to COX-2 over 100 ns; RMSD < 2.0 Å confirms stable interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.